molecular formula C13H14F2N4O2S B2405609 2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole CAS No. 2097862-09-2

2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole

Cat. No.: B2405609
CAS No.: 2097862-09-2
M. Wt: 328.34
InChI Key: NACZCNIPSSVLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(2,5-Difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole is a heterocyclic compound featuring a pyrrolidine core substituted with a 2,5-difluorobenzenesulfonyl group and a 1,2,3-triazole ring. Its structural complexity arises from the integration of sulfonamide and triazole moieties, which are known to influence physicochemical properties such as solubility, metabolic stability, and binding affinity in medicinal chemistry contexts.

Properties

IUPAC Name

2-[[1-(2,5-difluorophenyl)sulfonylpyrrolidin-2-yl]methyl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N4O2S/c14-10-3-4-12(15)13(8-10)22(20,21)18-7-1-2-11(18)9-19-16-5-6-17-19/h3-6,8,11H,1-2,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACZCNIPSSVLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=C(C=CC(=C2)F)F)CN3N=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole typically involves a multi-step process:

  • Formation of the Pyrrolidine Intermediate: : The initial step involves the synthesis of the pyrrolidine intermediate. This can be achieved by reacting 2,5-difluorobenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

  • Azide-Alkyne Cycloaddition: : The next step involves the formation of the triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. The pyrrolidine intermediate is reacted with an azide compound in the presence of a copper catalyst. This reaction is typically performed in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : The difluorobenzenesulfonyl group can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used to introduce different substituents.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in ether, NaBH₄ in methanol.

    Substitution: NaOMe in methanol, KOtBu in THF.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted sulfonyl derivatives.

Scientific Research Applications

Overview

2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole is a synthetic organic compound that has garnered attention in various scientific fields due to its unique structural features. The compound contains a triazole ring and a pyrrolidine moiety, which contribute to its potential applications in chemistry, biology, medicine, and industry.

Chemistry

The compound serves as a versatile building block in synthetic chemistry. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies. Researchers utilize it to create more complex molecules through various coupling reactions and transformations.

Biological Research

In biological contexts, this compound is investigated for its potential as a bioactive molecule. Its structural features make it suitable for studying interactions with biological targets such as enzymes and receptors.

Case Study: Enzyme Inhibition

A study examined the compound's ability to inhibit specific enzymes involved in disease pathways. The triazole ring is known to engage in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins.

Medicinal Chemistry

The compound is explored for therapeutic applications, particularly as a lead compound for drug development. Its unique functional groups suggest potential efficacy against various diseases.

Case Study: Antimicrobial Activity

Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have synthesized triazole-linked chalcone derivatives that demonstrated potent antibacterial and antifungal activities against several pathogens including Staphylococcus aureus and Candida albicans .

Industrial Applications

In the industrial sector, this compound can be used in the development of specialty chemicals and pharmaceuticals with enhanced stability or reactivity. Its unique properties make it valuable for creating materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can engage in hydrogen bonding and π-π interactions, while the difluorobenzenesulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Sulfonamide vs. Amine/Carboxylic Acid Derivatives

  • Fluorine atoms may also enhance binding to hydrophobic pockets in biological targets.
  • In contrast, amine-linked analogs (e.g., N-[2-(1H-indol-3-yl)ethyl]-N-propylpropan-1-amine ) prioritize hydrogen-bond donor/acceptor capabilities, which could favor interactions with polar residues in enzymes.

Triazole vs. Piperidine/Pyrrolidine Cores

  • The 1,2,3-triazole ring in the target compound offers aromaticity and hydrogen-bonding versatility, distinguishing it from saturated heterocycles like piperidine or pyrrolidine (e.g., 4,4-diphenyl-6-piperidine-3-heptanone ).

Fluorine Substitution Impact

  • The 2,5-difluoro substitution on the benzene ring may reduce steric hindrance compared to bulkier substituents (e.g., diphenyl groups in 1,2-diphenyl(pyrrolidin-2-yl)methanol ), enabling better penetration into target tissues.

Hypothetical SAR and Limitations

While direct experimental data for the target compound is unavailable, inferences can be drawn:

  • Electron-Withdrawing Groups: The sulfonyl and fluorine substituents likely enhance stability and binding precision compared to electron-donating groups (e.g., morpholino in ethyl-4-morpholino-2,2-diphenylbutyrate ).
  • Triazole Advantage: The triazole’s aromaticity may confer superior pharmacokinetic properties relative to non-aromatic analogs.

Limitations : The absence of specific bioactivity data in the provided evidence necessitates caution. Structural comparisons are speculative without empirical validation.

Biological Activity

The compound 2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole is a member of the 1,2,3-triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial contexts.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its ability to interact with various biological targets due to its planar structure and ability to form hydrogen bonds. The presence of the difluorobenzenesulfonyl group enhances its lipophilicity and may contribute to its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the 1,2,3-triazole moiety have shown significant antiproliferative activity against various cancer cell lines. In a study evaluating similar compounds, one derivative exhibited an IC50 value of 1.1 μM against MCF-7 cells and 2.6 μM against HCT-116 cells, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (μM)Comparison DrugComparison Drug IC50 (μM)
Compound AMCF-71.1Doxorubicin0.5
Compound BHCT-1162.65-Fluorouracil4.0
Compound CHepG21.4Doxorubicin0.5

The mechanism of action includes inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds demonstrated TS inhibitory activity with IC50 values ranging from 1.95 to 4.24 μM .

Antimicrobial Activity

In addition to anticancer effects, triazole derivatives have shown promising antimicrobial properties. Certain compounds demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, indicating their potential as antibacterial agents .

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundBacteriaInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
Compound CE. coli20

Case Studies

Several case studies illustrate the efficacy of triazole derivatives in clinical settings:

  • Erlotinib Derivatives : A study synthesized Erlotinib derivatives incorporating a triazole ring that exhibited enhanced antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines compared to Erlotinib alone . These compounds induced apoptosis and cell cycle arrest through EGFR inhibition.
  • Synthesis and Evaluation : Research aimed at synthesizing new triazole-containing compounds showed that modifications could lead to improved bioactivity profiles, emphasizing the importance of structural diversity in drug design .

Q & A

Basic Question: What are the key synthetic challenges in preparing 2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis involves multi-step functionalization of the pyrrolidine-triazole scaffold. Critical challenges include:

  • Sulfonylation efficiency : The 2,5-difluorobenzenesulfonyl group requires precise control of reaction time and temperature to avoid side reactions (e.g., over-sulfonation). Use anhydrous conditions and a base like pyridine to neutralize HCl byproducts .
  • Triazole-pyrrolidine coupling : The steric hindrance of the pyrrolidine ring may reduce coupling efficiency. Microwave-assisted synthesis (100–120°C, 30–60 min) improves regioselectivity and yield compared to traditional reflux .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) effectively isolates the product. Confirmation via 1H^1H-NMR (δ 7.8–8.2 ppm for triazole protons) and LC-MS (m/z calculated: 383.1) is critical .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound against kinase targets?

Methodological Answer:
SAR studies should focus on modulating the sulfonyl group , pyrrolidine substitution , and triazole orientation :

Sulfonyl group modifications : Replace 2,5-difluorophenyl with other aryl sulfonamides (e.g., 4-fluorophenyl) to assess kinase selectivity. Biological assays (e.g., ADP-Glo™ kinase assays) quantify inhibition of targets like EGFR or Aurora kinases .

Pyrrolidine stereochemistry : Synthesize enantiomers via chiral resolution (e.g., using (R)- or (S)-BINOL catalysts) and compare IC50_{50} values in cell-based assays.

Triazole substitution : Introduce methyl or halogen groups at the triazole C4 position to probe steric/electronic effects.

Example SAR Table:

ModificationTarget KinaseIC50_{50} (nM)Selectivity Ratio (vs. Off-target)
2,5-Difluoro (Parent)EGFR12.38.5 (vs. VEGFR2)
4-FluorophenylEGFR18.73.2 (vs. VEGFR2)
(S)-PyrrolidineAurora B9.815.6 (vs. CDK2)

Basic Question: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H^1H-NMR: Triazole protons appear as singlets at δ 7.8–8.2 ppm. Pyrrolidine protons show multiplet splitting (δ 2.5–4.0 ppm) due to sulfonamide-induced ring puckering .
    • 19F^{19}F-NMR: Two distinct signals for the 2- and 5-fluorine atoms (δ -110 to -115 ppm).
  • LC-MS : Use electrospray ionization (ESI+) with a C18 column (acetonitrile/0.1% formic acid gradient) to confirm molecular ion [M+H]+^+ at 383.1.
  • HPLC Purity : Reverse-phase HPLC (UV detection at 254 nm) with ≥95% purity threshold .

Advanced Question: How can contradictory bioactivity data across studies (e.g., varying IC50_{50}50​ values) be systematically analyzed?

Methodological Answer:
Contradictions often arise from assay variability or compound stability issues :

Assay Conditions :

  • Compare buffer pH (e.g., Tris-HCl vs. HEPES) and ATP concentrations (e.g., 1 μM vs. 10 μM). Lower ATP levels increase apparent inhibitor potency.
  • Validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Compound Stability :

  • Perform accelerated stability studies (40°C/75% RH for 14 days) with LC-MS monitoring. Degradation products (e.g., hydrolyzed sulfonamide) may explain reduced activity .

Data Normalization : Use internal controls (e.g., staurosporine as a reference inhibitor) to calibrate inter-lab variability.

Advanced Question: What computational strategies are effective for predicting the binding mode of this compound to ATP-binding pockets?

Methodological Answer:

Molecular Docking :

  • Use AutoDock Vina or Schrödinger Glide with a flexible receptor model. The triazole ring likely forms π-π interactions with Phe residues (e.g., EGFR-Phe723), while the sulfonyl group hydrogen-bonds to backbone amides .

Molecular Dynamics (MD) Simulations :

  • Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include root-mean-square deviation (RMSD < 2.0 Å) and ligand-protein hydrogen bond occupancy (>70%) .

Free Energy Calculations :

  • Apply MM/GBSA to estimate binding free energy (ΔG ~ -10 kcal/mol for strong inhibitors).

Basic Question: How can researchers mitigate solubility issues during in vitro testing of this compound?

Methodological Answer:

  • Co-solvent Systems : Use DMSO stocks (≤0.1% final concentration) with additives like cyclodextrins (10 mM hydroxypropyl-β-cyclodextrin) to enhance aqueous solubility .
  • pH Adjustment : Prepare buffers at pH 6.5–7.4 to exploit the compound’s weak basicity (pKa ~ 8.2 for pyrrolidine nitrogen).
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability in cell culture media .

Advanced Question: What strategies are recommended for designing derivatives with improved metabolic stability?

Methodological Answer:

  • Block Metabolic Hotspots :
    • Replace labile groups: Substitute the triazole methylene with a CF3_3 group to reduce CYP450-mediated oxidation.
    • Introduce deuterium at α-positions (e.g., pyrrolidine C2) to slow metabolism via the kinetic isotope effect.
  • In Silico Prediction : Use ADMET Predictor™ or SwissADME to identify vulnerable sites (e.g., sulfonamide cleavage).
  • Microsomal Stability Assays : Incubate with human liver microsomes (HLM) and measure half-life (t1/2_{1/2} > 60 min indicates suitability for in vivo studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.